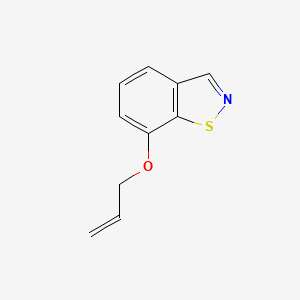

7-Allyloxy-1,2-benzisothiazole

Description

Overview of the 1,2-Benzisothiazole (B1215175) Scaffold and its Academic Significance

The 1,2-benzisothiazole motif, a heterocyclic system featuring a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a cornerstone in medicinal chemistry and materials science. ontosight.ainih.gov This scaffold is noted for its stability and versatility, serving as a valuable core in the synthesis of a wide array of compounds. ontosight.ai Derivatives of 1,2-benzisothiazole have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. nih.govontosight.airesearchgate.net

The academic and industrial importance of this scaffold is underscored by the number of derivatives that have been developed. For instance, 1,2-benzisothiazol-3-one (BIT) and its derivatives are widely used as biocides in industrial products due to their potent antimicrobial activity. researchgate.net Furthermore, researchers have successfully synthesized novel 1,2-benzisothiazol-3-one derivatives that exhibit strong inhibitory effects against various bacteria and fungi, highlighting the scaffold's continuing relevance in the development of new antibacterial and antifungal agents. sioc-journal.cnnih.gov The ability to modify the scaffold at various positions allows chemists to fine-tune the molecule's properties, leading to the creation of potent and specific agents like caspase-3 inhibitors for controlling apoptosis. nih.gov

The Rationale for Investigating Allyloxy Functionalization in Heterocyclic Systems

The introduction of an allyloxy group (–O–CH₂–CH=CH₂) into a heterocyclic system is a strategic decision in organic synthesis, aimed at imparting specific chemical functionalities. ontosight.aiontosight.aimdpi.com The allyl group is particularly valuable because its carbon-carbon double bond serves as a handle for a multitude of subsequent chemical transformations. mdpi.com

Key reactions involving the allyloxy group include:

Rearrangements: It can undergo thermal or metal-catalyzed rearrangements, such as the Claisen rearrangement, to introduce new substitution patterns. mdpi.com Studies on 3-allyloxy-1,2-benzisothiazole 1,1-dioxides show they undergo thermal isomerization to yield different structural isomers. rsc.org

Coupling Reactions: The double bond is amenable to transition-metal-catalyzed reactions like Heck coupling. bohrium.com

Functional Group Transformation: The allyl group can be converted into other functionalities. For example, it can be transformed into an epoxy group, which is highly reactive and useful for creating cross-linked polymers. researchgate.net

"Click" Chemistry: The allyl group readily participates in highly efficient thiol-ene "click" reactions, which are instrumental in materials science, surface modification, and biotechnology. mdpi.com

This functionalization enhances a molecule's utility as a building block for more complex structures, including polymers, resins, and pharmacologically active agents. ontosight.airesearchgate.net The study of O-allyloxy chalcone (B49325) derivatives, for instance, has been pursued to explore their impact on anticancer activity. chemicalpapers.comresearchgate.net

Contextualization of 7-Allyloxy-1,2-benzisothiazole amidst Related Benzisothiazole Derivatives

To understand the potential significance of this compound, it is useful to compare it with its well-studied isomers and related compounds, most notably Probenazole.

Probenazole , chemically known as 3-allyloxy-1,2-benzisothiazole 1,1-dioxide, is a widely used agricultural chemical that protects plants, particularly rice, against fungal and bacterial diseases. researchgate.netresearchgate.net Unlike traditional fungicides that act directly on the pathogen, Probenazole functions as a "plant activator." researchgate.netresearchgate.netsemanticscholar.org It triggers the plant's own defense mechanisms, inducing systemic acquired resistance (SAR). researchgate.netsemanticscholar.org This mode of action is highly valued because the development of resistance in target pathogens is less likely. researchgate.net The key structural features of Probenazole are the 1,2-benzisothiazole 1,1-dioxide core and the allyloxy group at the 3-position. nih.gov

Another related compound is 3-Allyloxy-1,2-benzisothiazole 1,1-Dioxide , which is the direct chemical name for Probenazole. nih.govpharmacompass.com Research on this molecule has confirmed its role as an inducer of plant defenses and its metabolic pathway in plants is well-documented. chemicalbook.comresearchgate.net

By studying this compound, researchers can explore how these positional and electronic changes affect the molecule's properties compared to its famous relatives. This investigation could reveal new biological activities or applications, expanding the already versatile utility of the benzisothiazole chemical family.

Data Tables

Table 1: Calculated and Experimental Properties of Benzisothiazole Derivatives This table provides a comparative overview of the physicochemical properties of the target compound, this compound, and its well-documented analogue, Probenazole.

| Property | This compound (Calculated) | Probenazole (3-Allyloxy-1,2-benzisothiazole 1,1-Dioxide) (Experimental/Computed) |

| Molecular Formula | C₁₀H₉NOS | C₁₀H₉NO₃S nih.gov |

| Molecular Weight | 191.25 g/mol | 223.25 g/mol nih.govbiosynth.comchemeo.com |

| IUPAC Name | 7-(prop-2-en-1-yloxy)-1,2-benzisothiazole | 3-(prop-2-enoxy)-1,2-benzothiazole 1,1-dioxide nih.gov |

| CAS Number | Not available | 27605-76-1 nih.gov |

| Melting Point | Data not available | 136-141 °C chemicalbook.com |

| Boiling Point | Data not available | ~369 °C biosynth.com |

| XLogP3 | Data not available | 1.4 nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C10H9NOS |

|---|---|

Molecular Weight |

191.25 g/mol |

IUPAC Name |

7-prop-2-enoxy-1,2-benzothiazole |

InChI |

InChI=1S/C10H9NOS/c1-2-6-12-9-5-3-4-8-7-11-13-10(8)9/h2-5,7H,1,6H2 |

InChI Key |

CIWIYKHIKVURIT-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC1=CC=CC2=C1SN=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 7 Allyloxy 1,2 Benzisothiazole and Its Analogues

Foundational Synthetic Routes to the 1,2-Benzisothiazole (B1215175) Core Structure

The construction of the 1,2-benzisothiazole ring system is the foundational step upon which all subsequent functionalizations are built. Several classical and modern synthetic routes have been established.

One of the earliest and most fundamental methods begins with 2,2'-dithiodibenzoic acid. This process typically involves the cleavage of the disulfide bond, followed by a cyclization reaction with ammonia (B1221849) to form the heterocyclic ring of 1,2-benzisothiazol-3(2H)-one. While effective, this route can require harsh conditions.

A more contemporary and versatile approach starts from 2-(alkylthio)benzaldehydes. In this method, the aldehyde is first reacted with a hydroxylamine (B1172632) to form a 2-(alkylthio)benzaldehyde oxime intermediate. google.com This oxime is then treated with a halogenating agent, such as chlorine or sulfuryl chloride, which induces cyclization to yield the 1,2-benzisothiazol-3-one ring system. google.com This process can be carried out in a one-pot synthesis, particularly when using a water-insoluble organic solvent. google.com

Another significant route involves the cyclization of o-substituted benzonitriles. For example, o-chlorobenzonitrile can be reacted with anhydrous sodium hydrosulfide (B80085) to produce an adjacent sulfhydryl cyanophenyl intermediate. google.com Subsequent reaction of this intermediate with chlorine in the presence of water leads to the formation of the 1,2-benzisothiazol-3-one crude product, which can then be purified. google.com

| Starting Material | Key Steps | Key Reagents | Reference |

|---|---|---|---|

| 2,2'-Dithiodibenzoic acid | Disulfide bond cleavage, Cyclization | Ammonia | |

| 2-(Alkylthio)benzaldehyde | Oxime formation, Halogen-induced cyclization | Hydroxylamine, Chlorine/Sulfuryl chloride | google.com |

| o-Chlorobenzonitrile | Sulfhydryl group introduction, Cyclization | Sodium hydrosulfide, Chlorine | google.com |

Strategies for the Regioselective Introduction of the Allyloxy Moiety at the 7-Position

Direct and regioselective functionalization of the pre-formed 1,2-benzisothiazole core at the C7 position can be challenging. Therefore, a common and effective strategy involves a two-step process: the synthesis of a 7-hydroxy-1,2-benzisothiazole intermediate, followed by etherification to introduce the allyloxy group.

The synthesis of a 7-hydroxy substituted benzisothiazole can be achieved by utilizing a starting material that already contains the desired substitution pattern on the benzene (B151609) ring. For instance, synthetic routes have been developed for compounds like 7-amino-4-hydroxy-1,2-benzisothiazole, demonstrating that substituents can be carried through the ring-formation process. prepchem.com

Once the 7-hydroxy-1,2-benzisothiazole precursor is obtained, the allyloxy group is introduced via the Williamson ether synthesis . byjus.comwikipedia.org This classical S(_N)2 reaction involves deprotonating the hydroxyl group with a suitable base (e.g., sodium hydride, potassium carbonate) to form a more nucleophilic alkoxide ion. youtube.com This intermediate then reacts with an allyl halide (e.g., allyl bromide or allyl chloride) to form the desired 7-allyloxy-1,2-benzisothiazole. masterorganicchemistry.comlumenlearning.com The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile (B52724) or N,N-dimethylformamide (DMF), at temperatures ranging from 50-100 °C. byjus.com

| Parameter | Typical Reagents/Conditions |

|---|---|

| Substrate | 7-Hydroxy-1,2-benzisothiazole |

| Base | Sodium hydride (NaH), Potassium carbonate (K₂CO₃), Potassium hydroxide (B78521) (KOH) |

| Alkylating Agent | Allyl bromide, Allyl chloride |

| Solvent | Acetonitrile, N,N-Dimethylformamide (DMF) |

| Temperature | 50 - 100 °C |

| Reaction Time | 1 - 8 hours |

Synthesis of Key Derivatives and Analogues

The synthesis of 1,2-benzisothiazole 1,1-dioxides, a prominent class of derivatives, often utilizes saccharin (B28170) (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) as a readily available starting material. rsc.orgevitachem.com A notable example is the synthesis of Probenazole (3-allyloxy-1,2-benzisothiazole 1,1-dioxide).

The synthesis of 3-substituted derivatives can be achieved by reacting saccharin with organolithium compounds. rsc.org For the specific introduction of an allyloxy group at the 3-position, a common industrial method involves the conversion of saccharin to 3-chloro-1,2-benzisothiazole (B19369) 1,1-dioxide (saccharin chloride). This activated intermediate is then reacted with allyl alcohol in the presence of a suitable solvent to yield 3-allyloxy-1,2-benzisothiazole 1,1-dioxide. rsc.org

Further functionalization of the benzisothiazole aromatic ring can be accomplished through alkylation and acylation reactions, though direct Friedel-Crafts type reactions can be challenging due to the electron-deficient nature of the heterocycle. Modern C-H functionalization techniques have provided more direct and regioselective methods.

For related heterocycles like benzothiazoles, regioselective C-H functionalization at the C2 position has been achieved using triphenylphosphine (B44618) to form intermediate phosphonium (B103445) salts, which can then react with various nucleophiles. nih.govresearchgate.net For the benzenoid portion of the ring, iridium-catalyzed C-H borylation has been shown to be effective for the related 2,1,3-benzothiadiazole (B189464) system, allowing for the introduction of boryl groups at the C5 or C4/C6 positions. nih.gov These borylated intermediates are highly versatile and can be subsequently converted into a wide range of functional groups through cross-coupling reactions. nih.gov

To enhance synthetic efficiency and align with the principles of green chemistry, multi-component reactions (MCRs) and solvent-free methodologies have been developed for benzisothiazole and related benzothiazole (B30560) syntheses.

MCRs allow for the construction of complex molecules in a single step from three or more starting materials. For example, a three-component reaction of nitroarenes, alcohols, and sulfur powder has been used to provide 2-substituted benzothiazoles. organic-chemistry.org While not directly forming the 1,2-benzisothiazole isomer, these methodologies highlight modern approaches to constructing the broader benzothiazole family.

Solvent-free synthesis, often accelerated by microwave irradiation, offers a significant green advantage by reducing waste and often shortening reaction times. The reaction of 2-aminothiophenol (B119425) with aromatic benzoyl chlorides can be performed under solvent-free conditions at room temperature to afford benzothiazole derivatives in excellent yields. researchgate.net Zeolites, such as NaY, can be used as reusable solid supports and catalysts in microwave-assisted solvent-free synthesis of substituted benzothiazoles.

Purification and Isolation Techniques in Allyloxybenzisothiazole Synthesis

The purification and isolation of this compound and its intermediates are critical for obtaining materials of high purity. Standard techniques in organic synthesis are employed, chosen based on the physical properties of the target compound and its impurities.

Recrystallization is a primary method for purifying solid organic compounds. researchgate.net The technique relies on the differential solubility of the compound and impurities in a chosen solvent at varying temperatures. The impure solid is dissolved in a minimum amount of a hot solvent, and upon slow cooling, the desired compound crystallizes out, leaving impurities behind in the solution. researchgate.net

Chromatography is a highly versatile purification technique. Column chromatography using silica (B1680970) gel is commonly employed to separate the target compound from reaction byproducts based on differences in polarity. acs.orgnih.gov A solvent system (eluent) is chosen to move the components down the column at different rates. For higher resolution and for analyzing purity, High-Performance Liquid Chromatography (HPLC) is often used. researchgate.net

Liquid-liquid extraction is frequently used during the work-up phase of a reaction to separate the product from inorganic salts and other water-soluble or acid/base-soluble impurities. nih.gov Finally, after purification, residual solvents are typically removed under reduced pressure to yield the pure, dry compound.

Chemical Reactivity and Transformation Pathways of 7 Allyloxy 1,2 Benzisothiazole Systems

Electrophilic and Nucleophilic Substitution Reactions on the Benzisothiazole Ring

The benzisothiazole ring system can undergo both electrophilic and nucleophilic substitution reactions, with the position of attack being influenced by the substituents on the ring. The allyloxy group at the 7-position, being an electron-donating group, would be expected to activate the benzene (B151609) ring towards electrophilic aromatic substitution. The directing effect of the ether linkage would favor substitution at the ortho and para positions relative to the allyloxy group. However, steric hindrance from the adjacent isothiazole (B42339) ring might influence the regioselectivity of these reactions.

Conversely, nucleophilic aromatic substitution on the benzisothiazole ring is less common and typically requires the presence of strongly electron-withdrawing groups to activate the ring. The inherent electronic nature of the 7-allyloxy-1,2-benzisothiazole system does not strongly favor this pathway unless further modifications are made to the molecule.

Oxidation Reactions of the Sulfur Atom to Sulfoxides and Sulfones

The sulfur atom in the 1,2-benzisothiazole (B1215175) nucleus is susceptible to oxidation, leading to the formation of the corresponding 1-oxide (sulfoxide) and 1,1-dioxide (sulfone) derivatives. These oxidation reactions can be achieved using various oxidizing agents, such as hydrogen peroxide or peroxy acids. The conversion to the sulfone, in particular, significantly alters the electronic properties of the heterocyclic ring, making it more electron-withdrawing. This modification can, in turn, influence the reactivity of the entire molecule, including the allyloxy substituent. For instance, the thermal rearrangement of 3-allyloxy-1,2-benzisothiazole 1,1-dioxides has been studied, indicating that the oxidation state of the sulfur atom plays a crucial role in the subsequent chemical transformations of the molecule. core.ac.ukrsc.orgresearchgate.net

Reduction Pathways of the Benzisothiazole Nucleus

The reduction of the benzisothiazole nucleus can proceed through various pathways, depending on the reducing agent and reaction conditions. Catalytic hydrogenation or treatment with reducing agents like lithium aluminum hydride can lead to the cleavage of the N-S bond and potentially the opening of the isothiazole ring. The specific products of reduction would be contingent on the extent of reduction and any subsequent rearrangements. The presence of the allyloxy group might also be affected by certain reducing conditions, particularly if reagents that can reduce double bonds are employed.

Thermal Rearrangements and Sigmatropic Shifts of Allyloxy Substituents (e.g.,core.ac.ukcore.ac.uk- andcore.ac.ukscispace.com-migrations)

A significant aspect of the reactivity of this compound systems involves the thermal rearrangement of the allyloxy group. wikipedia.org These reactions are classic examples of pericyclic reactions, specifically sigmatropic shifts. The most common of these is the core.ac.ukcore.ac.uk-sigmatropic rearrangement, often referred to as a Claisen-type rearrangement. In this process, the allyl group migrates from the oxygen atom to a carbon atom of the aromatic ring, typically at the ortho position, to form a new C-C bond.

Studies on analogous systems, such as 3-allyloxy-1,2-benzisothiazole 1,1-dioxides, have shown that they undergo thermal isomerization to yield both core.ac.ukcore.ac.uk- and core.ac.uknih.gov-rearrangement products. core.ac.ukrsc.org The ratio of these products is influenced by the solvent polarity and reaction temperature. core.ac.uk In non-polar solvents, the core.ac.ukcore.ac.uk-isomer, characteristic of a concerted sigmatropic shift, is often the major product. core.ac.uk In contrast, polar solvents can favor the formation of the core.ac.uknih.gov-isomer, suggesting a more ionic mechanism. core.ac.uk It has also been observed that the initial core.ac.ukcore.ac.uk-product can further rearrange to the thermodynamically more stable core.ac.uknih.gov-isomer upon extended heating. core.ac.ukrsc.orgresearchgate.net

| Substituent (R) | Solvent | Temperature (°C) | Time (h) | core.ac.ukcore.ac.uk-Product (%) | core.ac.uknih.gov-Product (%) |

|---|---|---|---|---|---|

| Ph | Toluene | 110 | 20 | 87 | 13 |

| Ph | Ethanol | 78 | 4 | 46 | 54 |

| Ph | Toluene/Triethylamine | 105 | 2.5 | 28 | 72 |

| Me | Toluene | 110 | 18 | 82 | 18 |

Reactivity of the Allylic Moieties within the Molecular Structure

The allylic group itself is a site of significant reactivity. The double bond can undergo a variety of addition reactions, such as hydrogenation, halogenation, and hydrohalogenation. The activating effect of the allyl group is well-known in SN2 reactions. nih.gov Furthermore, the allylic position is susceptible to radical reactions. The resonance stabilization of allylic radicals, carbocations, and carbanions makes these intermediates more stable and thus more readily formed. youtube.com This inherent reactivity allows for a wide range of transformations at the allylic position, providing a handle for further functionalization of the this compound molecule. These transformations can include oxidation of the allylic alcohol (if formed by hydrolysis) or substitution reactions at the allylic carbon. youtube.com

Advanced Spectroscopic Characterization and Structural Elucidation for Research Purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy would be a primary tool for elucidating the molecular structure of 7-Allyloxy-1,2-benzisothiazole. Both ¹H and ¹³C NMR spectra would provide crucial information about the chemical environment of the hydrogen and carbon atoms, respectively.

In a hypothetical ¹H NMR spectrum, one would expect to see distinct signals corresponding to the protons of the benzisothiazole ring system and the allyloxy side chain. The aromatic protons would likely appear as a complex multiplet pattern in the downfield region of the spectrum. The protons of the allyloxy group would present characteristic signals: a doublet for the -OCH₂- protons, a multiplet for the -CH= proton, and two distinct signals for the terminal =CH₂ protons. The coupling constants between these protons would confirm the connectivity within the allyl group.

A ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct resonances for each unique carbon atom in the molecule. This would include the carbons of the benzisothiazole core and the three distinct carbons of the allyloxy substituent. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) could be used to differentiate between CH, CH₂, and CH₃ groups.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry would be employed to determine the precise molecular weight of this compound and to gain insights into its structure through analysis of its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum would result from the cleavage of the molecule at its weaker bonds, such as the ether linkage, providing further structural confirmation.

X-ray Crystallography for Definitive Solid-State Molecular Architecture (if available for specific derivatives)

Should a suitable single crystal of this compound be obtained, X-ray crystallography would offer an unambiguous determination of its three-dimensional molecular structure in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles, revealing the conformation of the allyloxy group relative to the benzisothiazole ring. This data is invaluable for understanding intermolecular interactions in the crystal lattice, such as stacking or hydrogen bonding, if applicable.

Biological Activity and Mechanistic Insights Pre Clinical and Agrochemical Focus

Plant Defense Activation and Systemic Acquired Resistance (SAR) Induction by Probenazole (3-Allyloxy-1,2-benzisothiazole 1,1-Dioxide)

Probenazole (PBZ) is a chemical inducer of systemic acquired resistance (SAR) in plants. researchgate.net For over three decades, this saccharin (B28170) derivative has been utilized, particularly in Asia, to protect rice crops from significant diseases. researchgate.netnih.gov Unlike many fungicides that act directly on the pathogen, Probenazole's primary mechanism involves stimulating the plant's own defense systems. researchgate.netnih.gov This indirect mode of action has contributed to the notable absence of resistance development in target pathogens despite its extensive use. researchgate.net Probenazole and its active metabolite, 1,2-benzisothiazol-3(2H)-one 1,1-dioxide (BIT), trigger the SAR signaling pathway at a point upstream of the accumulation of the key signaling molecule, salicylic (B10762653) acid. researchgate.netnih.govnih.gov This activation leads to a "whole-plant" resistance response, preparing various parts of the plant for a potential attack following a localized exposure. wikipedia.org

Efficacy against Plant Pathogens (e.g., Magnaporthe oryzae, Xanthomonas oryzae)

Probenazole has demonstrated significant efficacy in controlling a range of plant pathogens, most notably the fungus Magnaporthe oryzae, which causes rice blast, and the bacterium Xanthomonas oryzae pv. oryzae, the causal agent of bacterial leaf blight in rice. researchgate.net Its application has been a cornerstone of management strategies for these economically important rice diseases for more than 30 years. researchgate.net Studies have shown that treating rice seedlings with Probenazole significantly reduces the disease index of rice blast. nih.gov The protective effect is not due to direct antimicrobial activity but rather the induction of host resistance. researchgate.net Beyond rice, Probenazole has also been shown to control southern corn leaf blight on maize, caused by Cochliobolus heterostrophus. researchgate.net

Table 1: Efficacy of Probenazole Against Key Plant Pathogens

| Pathogen | Disease | Host Plant | Efficacy Noted |

|---|---|---|---|

| Magnaporthe oryzae (syn. M. grisea) | Rice Blast | Rice (Oryza sativa) | Effectively controls infections. researchgate.netnih.govnih.gov |

| Xanthomonas oryzae pv. oryzae | Bacterial Leaf Blight | Rice (Oryza sativa) | Widely used for control for over 30 years. researchgate.net |

| Pseudomonas syringae pv. tomato | Bacterial Speck | Arabidopsis thaliana | Enhanced resistance observed after treatment. nih.gov |

| Peronospora parasitica | Downy Mildew | Arabidopsis thaliana | Enhanced resistance observed after treatment. nih.gov |

| Cochliobolus heterostrophus | Southern Corn Leaf Blight | Maize (Zea mays) | Shown to control the disease. researchgate.net |

Induction of Host Defense Responses and Signaling Pathways

Probenazole treatment initiates a complex cascade of defense responses within the plant. It activates the phenylpropanoid pathway, stimulates the expression of pathogenesis-related (PR) genes, and can lead to the production of superoxide (B77818) in rice plants. researchgate.net This orchestrated response enhances the plant's ability to resist pathogen invasion. nih.gov The activation of these defense mechanisms is mediated by a sophisticated network of signaling pathways, primarily involving the plant hormone salicylic acid. nih.govnih.govnih.gov

The induction of SAR by Probenazole is critically dependent on the salicylic acid (SA) signaling pathway. nih.govnih.govresearchgate.net Upon treatment with Probenazole or its active metabolite BIT, plants exhibit increased levels of both free and total SA. nih.govresearchgate.net This accumulation of SA is a hallmark of SAR activation. nih.govwikipedia.org Research in Arabidopsis has shown that Probenazole stimulates the SA signaling pathway upstream of SA itself. nih.gov Studies using mutants have demonstrated that Probenazole significantly increases the activity of isochorismate synthase (ICS), a key enzyme in the primary pathway for SA biosynthesis in plants, while the expression of most phenylalanine ammonia-lyase (PAL) genes is down-regulated. researchgate.net This indicates that Probenazole-induced SA accumulation occurs mainly via the ICS-mediated pathway. researchgate.net The subsequent increase in SA levels triggers the expression of PR genes, which are considered markers for the activation of this defense pathway. nih.govnih.gov

Nonexpressor of Pathogenesis-Related Genes 1 (NPR1) is a master regulator and a key transcriptional coactivator essential for transducing the SA signal to activate downstream defense genes. nih.govfrontiersin.org The defense responses activated by Probenazole are dependent on NPR1. nih.gov In npr1 mutant plants, Probenazole treatment fails to induce PR gene expression or enhance disease resistance, demonstrating the indispensable role of NPR1 in this pathway. nih.govajol.info Following an increase in SA levels, NPR1 is activated and moves into the nucleus, where it interacts with transcription factors to induce the expression of a large set of defense-related genes, including the PR genes. nih.govcondensates.com Overexpression of NPR1 can lead to even greater inhibition of anthocyanin accumulation under drought stress when treated with PBZ, further linking PBZ's effects to the SA-NPR1 pathway. ajol.info

Plant defense signaling is a complex network with significant crosstalk between different hormone pathways. While the SA pathway is central to defense against biotrophic pathogens and is the primary target of Probenazole, it interacts, often antagonistically, with the jasmonic acid (JA) and ethylene (B1197577) (ET) pathways. mdpi.comd-nb.info The JA and ET pathways are typically associated with defense against necrotrophic pathogens and insect herbivores. mdpi.comresearchgate.net

Studies using Arabidopsis mutants have shown that Probenazole-induced resistance does not require functional ET (etr1-1 mutants) or JA (coi1-1 mutants) signaling pathways. nih.gov This suggests that Probenazole specifically activates the SA/NPR1-mediated defense pathway. nih.gov In some cases, the activation of the SA pathway can suppress the JA/ET signaling pathway, a phenomenon that allows the plant to fine-tune its defense response to the specific type of pathogen it encounters. mdpi.comnih.gov However, in cucumber, Probenazole has been found to activate the ET biosynthesis and signaling pathway, indicating that its mode of action can vary depending on the plant species. researchgate.netresearchgate.net

Early events in plant defense signaling often involve changes in ion fluxes across the cell membrane and the activation of protein kinase cascades. nih.gov A rapid influx of calcium (Ca2+) into the cytoplasm is one of the first responses to many stress stimuli. nih.gov This Ca2+ signal is decoded by various calcium-dependent protein kinases (CDPKs). nih.gov

Following these initial events, mitogen-activated protein kinase (MAPK) cascades are activated. frontiersin.org These cascades are crucial signaling modules that link the perception of external stimuli to cellular responses, including the activation of defense genes. frontiersin.orgnih.gov In plants, MAPK signaling is involved in responses to both biotic and abiotic stresses and interacts with various hormone pathways, including SA and ET. frontiersin.orgnih.gov Colonization of plant roots by beneficial fungi like Trichoderma can activate MAPK cascades in the leaves, which in turn regulate phytohormone signaling pathways to induce systemic resistance. d-nb.info While direct evidence specifically linking Probenazole to Ca2+ influx and subsequent MAPK activation is part of the broader understanding of plant immunity, these signaling components are known to be integral to the downstream pathways that Probenazole activates. d-nb.infonih.govresearchgate.net

Modulation of Specific Gene Expression (e.g., PBZ1, RPR1, NBS-LRR genes like Zmnbslrr1, Zmgc1)

While specific research on the gene modulation activity of 7-Allyloxy-1,2-benzisothiazole is not extensively documented, significant insights can be drawn from its closely related structural isomer, Probenazole (PBZ). PBZ, chemically known as 3-allyloxy-1,2-benzisothiazole 1,1-dioxide, is a well-studied plant defense activator used as a fungicide. It functions not by direct antimicrobial action, but by inducing the plant's own defense systems, a process known as systemic acquired resistance (SAR).

PBZ has been shown to modulate the expression of several key defense-related genes in various plant species. In rice (Oryza sativa), PBZ treatment induces the expression of genes like PBZ1, which encodes a pathogenesis-related (PR) protein, and RPR1, a probenazole-response gene. These genes are integral components of the plant's immune response to pathogens.

Furthermore, studies in maize (Zea mays) have investigated PBZ's effect on genes associated with quantitative resistance loci for resistance to fungal pathogens like Fusarium graminearum. Research has shown that PBZ can differentially regulate these genes. For instance, following PBZ treatment, the transcript abundance of Zmnbslrr1, a Nucleotide-Binding Site Leucine-Rich Repeat (NBS-LRR) class of resistance gene, was significantly reduced after 48 hours. nih.gov In contrast, the expression of Zmgc1, a putative guanylyl cyclase-like gene also linked to disease resistance, increased more than tenfold just 8 hours after treatment. nih.gov This differential response indicates that PBZ can trigger complex and distinct signaling pathways, and that these two resistance-associated genes are not coordinately regulated by the compound. nih.gov NBS-LRR genes are the largest class of disease resistance (R) genes in plants, playing a crucial role in recognizing pathogen effectors and initiating a defense response.

The activity of the 3-allyloxy isomer (PBZ) highlights the potential of the allyloxy-1,2-benzisothiazole scaffold to act as a significant modulator of plant defense gene expression.

| Gene | Gene Class | Organism | Effect of Probenazole (3-allyloxy isomer) Treatment |

|---|---|---|---|

| Zmnbslrr1 | NBS-LRR | Maize (Zea mays) | Decreased transcript abundance |

| Zmgc1 | Putative guanylyl cyclase-like | Maize (Zea mays) | Increased transcript abundance (>10-fold) |

| PBZ1 | Pathogenesis-Related (PR) Protein | Rice (Oryza sativa) | Induced expression |

| RPR1 | Probenazole-Response Gene | Rice (Oryza sativa) | Induced expression |

General Antimicrobial Properties of 1,2-Benzisothiazole (B1215175) Derivatives (In vitro Studies)

Derivatives of the 1,2-benzisothiazole scaffold are recognized for their broad-spectrum antimicrobial activities, which have been demonstrated in numerous in vitro studies.

Antibacterial Efficacy (e.g., against Bacillus subtilis, Staphylococcus aureus)

The 1,2-benzisothiazole nucleus is a key feature in compounds exhibiting potent antibacterial activity, particularly against Gram-positive bacteria. Numerous studies have documented the efficacy of various derivatives against pathogens such as Bacillus subtilis and Staphylococcus aureus. For example, certain N-alkoxybenzyl, N-aryl, and N-alkoxyphenyl derivatives of 1,2-benzisothiazolin-3-one have demonstrated significant activity against these microorganisms. Similarly, N-arylalkanoic and N-aryloxyalkanoic acid derivatives of 1,2-benzisothiazolin-3-one also show good antimicrobial effects against Gram-positive bacteria, with some compounds exhibiting potencies 10-20 times higher than the parent compound. nih.gov The benzothiazole (B30560) ring system itself has been found to enhance antimicrobial activity against Staphylococcus aureus. esisresearch.org

| Derivative Class | Target Bacteria | Observed Activity |

|---|---|---|

| N-alkoxybenzyl 1,2-benzisothiazolin-3-ones | Bacillus subtilis, Staphylococcus aureus | Demonstrated antibacterial activity |

| N-arylalkanoic acid 1,2-benzisothiazolin-3-ones | Gram-positive bacteria | Good antimicrobial activity |

| N-aryloxyalkanoic acid 1,2-benzisothiazolin-3-ones | Gram-positive bacteria | Potency up to 20x higher than parent compound |

| 2-(phenoxymethyl)benzothiazole | Staphylococcus aureus | High activity (MIC of 3.12 µg/ml) |

Antifungal Efficacy

In addition to their antibacterial properties, 1,2-benzisothiazole derivatives are effective against a range of fungal pathogens. Various substituted derivatives have shown potent and broad-spectrum antifungal activity, particularly against yeasts and dermatophytes. nih.gov The antifungal efficacy is highly dependent on the nature and position of substituents on the benzisothiazole ring. For instance, some 3-amino and 3-acylamino derivatives exhibit selective antifungal activity. The 1,2-benzisothiazolin-3-one chemical structure has been identified as being particularly active against fungal species. nih.gov

Proposed Molecular Targets and Mode of Action (e.g., protein-thiol interactions, enzyme inhibition)

The antimicrobial mode of action for 1,2-benzisothiazole derivatives is believed to involve the inhibition of critical metabolic processes. Research on the core structure, 1,2-benzisothiazolin-3-one (BIT), suggests that its primary mechanism is not the disruption of membrane integrity. Instead, it significantly inhibits the active transport and oxidation of glucose in bacteria like Staphylococcus aureus.

This inhibitory action is linked to the interaction of the benzisothiazole compounds with cellular thiol groups (-SH). Many essential enzymes involved in metabolic processes, such as respiration and energy generation, are thiol-dependent. The benzisothiazole ring can react with these thiol-containing enzymes and proteins, potentially through the formation of disulfide bonds. This interaction effectively inactivates the enzymes, disrupting key cellular functions and leading to the inhibition of microbial growth.

Structure-Activity Relationship (SAR) Studies in Allyloxybenzisothiazole Systems

The biological activity of 1,2-benzisothiazole derivatives is profoundly influenced by their chemical structure. Structure-activity relationship (SAR) studies aim to understand how modifications to the molecule affect its efficacy. For the broader class of 1,2-benzisothiazoles, several key principles have been established:

The Core Nucleus is Essential : The 1,2-benzisothiazole heterocyclic ring system is fundamental to the antimicrobial activity. Corresponding isosteric compounds, such as 1,2-benzisoxazoles, have been found to be devoid of similar activity, highlighting the importance of the sulfur atom in the thiazole (B1198619) ring. nih.gov

Oxidation State Matters : The antibacterial and antifungal activity is specific to 1,2-benzisothiazolin-3-ones. The corresponding 1,1-dioxide derivatives (sulfones) are typically inactive as direct antimicrobial agents, although, as seen with Probenazole, they can possess other biological functions like plant defense activation. nih.gov

Influence of Substituents : The type and position of substituent groups on the molecule play a critical role in determining the potency and spectrum of activity.

Lipophilicity : For activity against Gram-positive bacteria, a bilinear relationship with lipophilicity (measured as logP) has been observed. This suggests that there is an optimal level of fat-solubility for the compound to effectively reach its target. nih.gov

Aromatic Ring Substituents : In some series, the presence of electron-withdrawing groups (like nitro or chloro groups) at position 5 of the benzisothiazole ring can increase antifungal activity against certain species, such as Candida albicans. esisresearch.org

N-Substituents : Modifications at the nitrogen atom of the thiazole ring significantly impact activity. As noted, attaching various alkanoic, arylalkanoic, and aryloxyalkanoic acid derivatives can substantially enhance antibacterial potency compared to the unsubstituted parent molecule. nih.gov

While specific SAR studies focusing solely on allyloxybenzisothiazole systems are limited, these general principles indicate that the presence and position (e.g., position 3 vs. position 7) of the allyloxy group, along with the oxidation state of the sulfur atom, are critical determinants of the compound's specific biological activity, whether it be direct antimicrobial action or the modulation of gene expression.

Advanced Applications in Chemical Sciences and Beyond Excluding Clinical Applications

Role as an Agrochemical Product and Plant Protection Agent

Within the family of benzisothiazole derivatives, the most prominent agrochemical is Probenazole, chemically known as 3-allyloxy-1,2-benzisothiazole-1,1-dioxide. nih.govbcpcpesticidecompendium.org This compound, an isomer of 7-allyloxy-1,2-benzisothiazole with an oxidized sulfur atom, has been a cornerstone of rice protection strategies in Asia for decades, particularly against the devastating rice blast fungus, Magnaporthe oryzae. mdpi.comresearchgate.net

Unlike traditional fungicides that act by directly inhibiting or killing the pathogen, Probenazole functions as a "plant activator." nih.govcaltagmedsystems.co.uk It triggers the plant's own innate immune system, a mechanism known as Systemic Acquired Resistance (SAR). nih.govmdpi.com Research has shown that Probenazole does not possess significant direct antimicrobial activity against M. oryzae in vitro. nih.govmdpi.com Instead, its application primes the plant for a more rapid and robust defense response upon pathogen attack. nih.gov

The mode of action involves the salicylic (B10762653) acid (SA) signaling pathway, a crucial component of plant immunity. mdpi.comnih.gov Probenazole and its active metabolite, 1,2-benzisothiazol-3(2H)-one 1,1-dioxide (BIT), stimulate the defense signaling pathway at a point upstream of SA accumulation. nih.govnih.gov This leads to the increased expression of pathogenesis-related (PR) genes and the accumulation of defense-related proteins, enhancing the plant's resistance to a broad range of pathogens. mdpi.comnih.gov Studies in Arabidopsis have confirmed that the SA and NPR1 protein are essential for the defense activation mediated by Probenazole and BIT. nih.gov

The enduring effectiveness of Probenazole is noteworthy; despite its extensive use for over 30 years, the development of resistance in target pathogens has not been observed, likely because it enhances the plant's natural, multi-faceted defense mechanisms rather than targeting a single site on the pathogen. nih.govmdpi.com

Table 1: Agrochemical Profile of Probenazole

| Feature | Description | References |

|---|---|---|

| Common Name | Probenazole | bcpcpesticidecompendium.org |

| Trade Name | Oryzemate® | mdpi.comcaltagmedsystems.co.uk |

| Chemical Name | 3-allyloxy-1,2-benzisothiazole 1,1-dioxide | nih.govbcpcpesticidecompendium.org |

| Primary Use | Plant Defense Activator / Fungicide | herts.ac.ukguidechem.com |

| Mechanism | Induces Systemic Acquired Resistance (SAR) via the salicylic acid (SA) pathway. | caltagmedsystems.co.uknih.govnih.gov |

| Primary Crop | Rice (Oryza sativa) | researchgate.netguidechem.comoup.com |

| Primary Target Pathogen | Rice Blast (Magnaporthe oryzae) | mdpi.comnih.gov |

| Other Controlled Diseases | Bacterial leaf blight (Xanthomonas oryzae), Soft rot, Powdery mildew. | mdpi.comherts.ac.uk |

Potential Applications in Materials Science

While direct applications of this compound in materials science are not prominent in current literature, the benzisothiazole and benzothiazole (B30560) heterocyclic systems are recognized for their utility in creating functional materials.

The benzisothiazole core is most notably used in the form of 1,2-benzisothiazolin-3-one (BIT) and its derivatives, which are widely employed as industrial biocides and preservatives. echemi.comresearchgate.netnih.gov These compounds are added to water-based industrial products like paints, adhesives, and polymer emulsions to prevent microbial degradation. echemi.comspecialchem.com Their incorporation into polymer formulations helps maintain the integrity and extend the shelf life of the final product. specialchem.com

Furthermore, the inherent thermal stability of the benzothiazole ring makes it an attractive building block for high-performance polymers. Research has demonstrated the synthesis of novel polyimides and other polymers incorporating benzothiazole moieties. uobaghdad.edu.iq These materials often exhibit enhanced thermal resistance and specific mechanical and electrical properties, making them suitable for applications in the aerospace and electronics industries. uobaghdad.edu.iq A nanoporous polymer derived from a benzothiazole derivative has also been synthesized, showing high thermal stability and selectivity for CO2 adsorption, indicating potential use in carbon capture technologies. utep.edu

The benzothiazole scaffold is a well-established fluorophore, and its derivatives have been extensively developed as fluorescent probes for chemical and biological imaging. researchgate.netnih.gov These probes leverage various photophysical mechanisms, including Excited-State Intramolecular Proton Transfer (ESIPT), Intramolecular Charge Transfer (ICT), and Aggregation-Induced Emission (AIE), to produce a detectable change in fluorescence upon interaction with a specific analyte. researchgate.netnih.gov

Benzothiazole-based probes have been designed for the sensitive and selective detection of a wide range of targets, including:

Biomolecules: Probes have been created to visualize biothiols (e.g., cysteine), hydrogen peroxide (H₂O₂), and specific DNA structures like G-quadruplexes, which are implicated in cancer. researchgate.netnih.govmdpi.com

Metal Ions: The scaffold can be functionalized to selectively bind and detect various metal ions.

Pathological Markers: Certain derivatives can act as fluorescent stains for biological aggregates like β-amyloid plaques, which are associated with Alzheimer's disease. researchgate.net

The design of these probes often involves attaching a specific reactive group to the benzothiazole core. The interaction of this group with the target analyte triggers a change in the electronic structure of the fluorophore, leading to a "turn-on" or "turn-off" fluorescent signal. nih.govmdpi.com The structural rigidity and electron-rich nature of the benzisothiazole ring system provide a robust platform for developing probes with desirable properties like high quantum yields, large Stokes shifts, and good photostability. mdpi.com

Table 2: Examples of Benzothiazole Derivatives as Fluorescent Probes

| Probe Type | Target Analyte | Sensing Mechanism | Reference |

|---|---|---|---|

| Benzothiazole-DNBS Derivative | Biothiols (e.g., Cysteine) | Cleavage of reactive group, inhibiting PET. | mdpi.com |

| Benzothiazole-Boronic Ester Derivative | Hydrogen Peroxide (H₂O₂) | H₂O₂-mediated cleavage of the boronic ester. | nih.gov |

| Substituted Benzothiazole Orange (BO) | G-quadruplex DNA | Interaction with DNA structure enhances fluorescence. | researchgate.net |

| 2-Aryl-benzothiazole Derivatives | General Fluorophores | Display fluorescence in the blue light spectrum (380-450 nm). | researchgate.net |

Utility as a Versatile Intermediate in the Synthesis of Complex Molecules

The reactivity of the allyloxy-benzisothiazole framework makes it a valuable intermediate for the synthesis of more complex molecules. The chemical behavior of the closely related Probenazole (3-allyloxy-1,2-benzisothiazole 1,1-dioxide) provides a clear example of this utility. rsc.orgcore.ac.uk

Studies have shown that 3-allyloxy-1,2-benzisothiazole 1,1-dioxides undergo thermal rearrangement, a process where the allyl group migrates from the oxygen atom to the nitrogen atom of the heterocyclic ring. rsc.orgcore.ac.uk This reaction can proceed through two different mechanistic pathways, yielding distinct products, which can be controlled by the choice of solvent. core.ac.uk

researchgate.netresearchgate.net-Sigmatropic Rearrangement: In non-polar solvents like toluene, the reaction proceeds slowly via a concerted sigmatropic shift, yielding predominantly the researchgate.netresearchgate.net-rearranged product (2-allyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide). core.ac.uk

Ionic researchgate.netnih.gov-Rearrangement: In polar solvents, the rearrangement is much faster and favors an ionic mechanism, leading to the researchgate.netnih.gov-rearranged product (2-(prop-1-en-1-yl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide). core.ac.uk

Interestingly, it was observed that upon extended heating, the initially formed researchgate.netresearchgate.net-product can further rearrange to the more stable researchgate.netnih.gov-isomer. rsc.orgcore.ac.uk This controllable reactivity demonstrates the value of the allyloxy-benzisothiazole scaffold as a synthetic intermediate. The allyl group serves as a reactive handle that can be strategically repositioned within the molecule, providing access to different structural isomers that can serve as precursors for a diverse library of N-substituted benzisothiazole derivatives. nih.govuc.pt This versatility is crucial for developing new compounds in fields such as medicinal chemistry and materials science. nih.gov

Table 3: Solvent Effects on the Thermal Rearrangement of 3-Allyloxy-1,2-benzisothiazole 1,1-dioxide

| Solvent Condition | Predominant Mechanism | Major Product | Characteristics | Reference |

|---|---|---|---|---|

| Non-polar (e.g., Toluene) | Concerted Sigmatropic Shift | researchgate.netresearchgate.net-Rearrangement Isomer | Slower reaction rate, characteristic of a concerted intramolecular shift. | core.ac.uk |

| Polar (e.g., Ethanol) | Ionic Pathway | researchgate.netnih.gov-Rearrangement Isomer | Faster reaction rate, characteristic of an ionic intermediate or transition state. | core.ac.uk |

Future Directions and Emerging Research Avenues

Design and Synthesis of Novel 7-Allyloxy-1,2-benzisothiazole Analogs with Tuned Bioactivity

A primary avenue for future research lies in the rational design and synthesis of novel analogs of this compound to explore and optimize its potential bioactivities. The synthesis of the parent compound could potentially be achieved from a precursor such as 7-hydroxy-1,2-benzisothiazole, which can be prepared from the corresponding 7-amino-4-hydroxy-1,2-benzisothiazole. prepchem.com The allylation of the 7-hydroxy group would yield the target scaffold.

Future synthetic efforts should focus on systematic structural modifications to establish clear structure-activity relationships (SAR). Key modifications could include:

Alterations to the Allyl Group: Introducing substituents on the allyl moiety, replacing it with other functionalized alkyl or aryl groups, or varying the length of the ether linkage.

Substitution on the Benzene (B151609) Ring: Introducing various functional groups (e.g., halogens, nitro groups, alkyl chains) at other available positions on the benzene ring to modulate electronic and steric properties.

Modifications to the Isothiazole (B42339) Ring: While more synthetically challenging, exploring derivatives of the isothiazole ring itself could yield compounds with novel properties.

The goal of this analog synthesis would be to tune the molecule's properties for enhanced efficacy and selectivity against specific biological targets, drawing on the known antimicrobial and other biological activities of the broader 1,2-benzisothiazole (B1215175) class. nih.gov

Deeper Elucidation of Molecular Mechanisms in Plant-Pathogen Interactions

The benzisothiazole and related benzothiadiazole scaffolds have been noted for their roles in agriculture, particularly in inducing plant defense mechanisms. nih.gov A critical area of future research will be to determine if this compound or its analogs can act as elicitors of plant immunity. Plant-pathogen interactions are governed by a complex interplay of molecular recognition and signaling events. nih.gov Plants recognize Pathogen-Associated Molecular Patterns (PAMPs) through Pattern Recognition Receptors (PRRs), leading to PAMP-Triggered Immunity (PTI). Successful pathogens, however, can deploy effector molecules to suppress PTI. In turn, plants have evolved Resistance (R) genes that recognize these effectors, mounting a robust Effector-Triggered Immunity (ETI).

Future investigations should focus on:

Screening for Elicitor Activity: Assessing the ability of this compound to induce defense responses in various crop plants, such as the production of reactive oxygen species (ROS), activation of defense-related genes, and synthesis of phytoalexins.

Pathway Analysis: Identifying the specific signaling pathways modulated by the compound. This would involve studying its effect on key plant hormones involved in defense, such as salicylic (B10762653) acid and jasmonic acid.

Target Identification: Determining the direct molecular target(s) of the compound within the plant cell or the pathogen. Research suggests that related compounds may function as secondary messenger analogs, activating systemic acquired resistance (SAR) signal transduction pathways. nih.gov Understanding these mechanisms is crucial for developing novel, effective crop protection agents.

Exploration of Sustainable and Green Chemistry Approaches for Synthesis

As the chemical industry moves towards more environmentally responsible practices, the development of green synthetic routes for this compound and its derivatives is paramount. Traditional methods for creating benzothiazole (B30560) and benzisothiazole structures can involve harsh reaction conditions or the use of toxic reagents. researchgate.net Future research should prioritize the adoption of green chemistry principles. airo.co.inmdpi.com

Promising green approaches for the synthesis of the core benzisothiazole/benzothiazole scaffold that could be adapted include:

Use of Green Solvents: Employing water or glycerol (B35011) as reaction media to replace hazardous organic solvents. orgchemres.orgrsc.org

Alternative Energy Sources: Utilizing microwave irradiation or ultrasonic irradiation to accelerate reaction times and improve energy efficiency. airo.co.inorgchemres.org

Catalytic Systems: Developing reactions that use non-toxic, reusable catalysts, such as copper sulfate (B86663) or tin pyrophosphate, to improve yields and reduce waste. mdpi.comorgchemres.org

Solvent-Free Reactions: Designing syntheses where reactants are mixed directly without a solvent, minimizing waste streams. airo.co.in

Table 1: Examples of Green Chemistry Approaches in Benzothiazole Synthesis

| Approach | Key Features | Potential Advantages |

|---|---|---|

| Microwave Irradiation | Use of microwave energy to heat reactions. | Rapid reaction times, improved yields, reduced side products. airo.co.in |

| Ultrasonic Irradiation | Application of ultrasound to enhance chemical reactivity. | Shorter reaction times, use of greener solvents like water. orgchemres.org |

| Solvent-Free Synthesis | Reactants are mixed and heated without a solvent. | Eliminates solvent waste, reduces environmental impact. airo.co.in |

| Use of Deep Eutectic Solvents (DES) | Alternative reaction media that are biodegradable and reusable. | Enhanced reaction rates and selectivity. airo.co.in |

| Heterogeneous Catalysis | Employing solid catalysts that can be easily recovered and reused. | High yields, short reaction times, catalyst recyclability. mdpi.com |

Advanced Computational Design for Targeted Agro- or Material Science Applications

Computational chemistry offers powerful tools to accelerate the discovery and optimization of novel compounds. For this compound, in silico methods can guide the synthesis of analogs with desired properties, saving significant time and resources. researchgate.net

Future computational research should involve:

Molecular Docking: Simulating the interaction of this compound analogs with the active sites of specific biological targets, such as fungal enzymes or plant defense receptors. This can predict binding affinity and help prioritize which analogs to synthesize. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the structural features of a series of analogs with their measured biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of functional groups required for biological activity. This "pharmacophore" can then be used as a template to design novel molecules with potentially higher potency.

ADMET Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogs. This helps in the early identification of candidates with unfavorable pharmacokinetic profiles. nih.gov

These computational approaches can rationally guide the design of new this compound derivatives for specific applications, whether as targeted fungicides in agriculture or as components in advanced materials.

Investigating Untapped Biological Pathways or Targets (Pre-clinical)

The benzisothiazole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. nih.govnih.gov While initial research on this compound might focus on its potential agrochemical applications, a significant future direction is the exploration of its effects on other biological systems in pre-clinical studies.

This exploratory research could uncover entirely new applications and should include:

Broad-Spectrum Screening: Testing the compound and its analogs against a diverse panel of targets, including various microbial strains (bacteria, fungi), cancer cell lines, and key enzymes involved in human diseases. nih.govnih.gov Benzothiazole derivatives have shown a wide range of activities, including anticancer and anti-inflammatory effects. nih.govekb.eg

Mechanism of Action Studies: For any "hits" identified during screening, detailed studies would be required to determine the precise molecular mechanism. For example, studies on other benzothiazoles have shown they can induce apoptosis and inhibit key signaling pathways like AKT and ERK in cancer cells. nih.gov

Phenotypic Screening: Observing the effects of the compounds on whole organisms or complex cellular models to identify novel biological responses without a preconceived target.

This broad, unbiased approach allows for the discovery of unexpected activities and could open up entirely new therapeutic or industrial avenues for the this compound chemical class.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Allyloxy-1,2-benzisothiazole and its derivatives?

- Methodological Answer : The compound is synthesized via nucleophilic displacement of 3-chloro-1,2-benzisothiazole 1,1-dioxide (saccharyl chloride) with allyl alcohol. Key steps include:

-

Reacting saccharyl chloride with allyl alcohol in the presence of triethylamine to facilitate deprotonation and substitution .

-

Refluxing in ethanol or DMSO, followed by crystallization (yields ~60-65%) .

-

Characterization via NMR (e.g., δ 5.05–7.90 ppm for allyl and aromatic protons) and mass spectrometry (CI: m/z 224 [M+H]) .

Reaction Conditions Yield Key Data Triethylamine, ethanol, reflux 60% NMR, MS DMSO, 18h reflux 65% Crystallized from water-ethanol

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Inhalation : Move to fresh air; seek medical attention if symptoms persist .

- Skin/Eye Contact : Rinse with copious water and soap; remove contaminated clothing .

- Spill Management : Use PPE (gloves, respirator), collect residues, and avoid environmental discharge .

Q. How is this compound characterized spectroscopically?

- Methodological Answer :

- NMR : Distinct peaks for allyl protons (δ 5.05–6.20) and aromatic protons (δ 7.70–7.90) .

- Mass Spectrometry : CI with NH shows [M+H] at m/z 224 and [M+NH] at m/z 241 .

- Elemental Analysis : Confirm purity via %C, %H, %N (e.g., C: 53.80%, H: 4.06%, N: 6.27%) .

Advanced Research Questions

Q. How do structural modifications influence the bioactivity of benzisothiazole derivatives?

- Methodological Answer :

- Heteroatom Effects : Replace the 1-position heteroatom (O, S, N, SO). Evidence shows diuretic activity follows O > S > N = SO, linked to electronic and steric factors .

- Substituent Analysis : Introduce electron-withdrawing groups (e.g., Cl, F) to enhance metabolic stability. For example, 7-chloro-3-(2-fluorophenyl) analogs show higher activity .

- SAR Workflow : Synthesize derivatives, test in standardized bioassays (e.g., saline-loaded mice), and correlate activity with logP and Hammett constants .

Q. How can researchers address contradictions in reported bioactivity data?

- Methodological Answer :

- Variable Control : Standardize assay conditions (e.g., dosing, animal models) to isolate compound-specific effects .

- Data Reproducibility : Replicate studies using identical synthetic routes (e.g., saccharyl chloride purity affects reactivity) .

- Statistical Analysis : Apply one-way ANOVA with post-hoc tests (e.g., Dunnett’s) to compare bioactivity across analogs .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- DFT Calculations : Model transition states for chloride displacement using allyl alcohol. Optimize geometries at B3LYP/6-311+G(d,p) .

- Thermodynamic Data : Use enthalpy of reaction (ΔH° = -112 ± 8.4 kJ/mol) from NIST to validate computational models .

- Solvent Effects : Simulate polar aprotic solvents (e.g., DMSO) to enhance nucleophilicity of allyl alcohol .

Data Contradiction Analysis

Q. Why do some studies report lower bioactivity for benzisothiazoles compared to benzisoxazoles?

- Methodological Answer :

- Electronic Factors : Benzisoxazoles have higher aromatic stabilization (resonance with O), increasing metabolic resistance .

- Experimental Design : Differences in substituent placement (e.g., 3- vs. 6-position) alter binding affinity .

- Resolution Strategy : Perform head-to-head comparisons under matched conditions (e.g., same cell lines, dosing) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.